cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol CAS number 421765-87-9
cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol CAS number 421765-87-9
The following is an in-depth technical guide on cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol (CAS 421765-87-9), structured for researchers and drug development professionals.
CAS Number: 421765-87-9 Synonyms: (cis-2-Methyl-2-(methylamino)cyclopentyl)methanol; 1-Hydroxymethyl-2-methyl-2-methylaminocyclopentane (cis-isomer) Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol [1]
Executive Summary
cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is a specialized, conformationally constrained amino alcohol scaffold used primarily in the synthesis of high-affinity G-protein coupled receptor (GPCR) ligands.[1] It serves as a critical pharmacophore building block for Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptor antagonists.[1]
The compound features a cyclopentane ring with a quaternary center at the C2 position, bearing both a methyl and a methylamino group.[1] The "cis" designation refers to the stereochemical relationship between the hydroxymethyl group at C1 and the methylamino group at C2, which are positioned on the same face of the ring.[1] This specific stereochemistry is essential for mimicking peptide turns (e.g.,
Chemical Profile & Stereochemistry
Structural Analysis
The core structure consists of a 1,2-disubstituted cyclopentane.[1] The rigidity of the five-membered ring restricts the conformational freedom of the amine and alcohol functionalities, reducing the entropic penalty upon binding to a receptor target.[1]
| Property | Value |
| CAS Number | 421765-87-9 (Free Base) |
| CAS Number (HCl Salt) | 1212062-71-9 |
| Stereochemistry | cis-1,2 (Relative); typically (1S, 2R) or (1R, 2S) in enantiopure forms.[1] |
| ClogP | ~0.8 (Estimated) |
| pKa | ~9.8 (Amine) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water (Free base).[1] |
Stereochemical Definition
In the context of this CAS number:
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C1 Position: Substituent is -CH₂OH (Hydroxymethyl).[1]
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C2 Position: Substituents are -CH₃ (Methyl) and -NHCH₃ (Methylamino).[1]
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"cis" Configuration: The -CH₂OH group and the -NHCH₃ group are syn (on the same side of the ring plane).[1] This configuration is crucial for the formation of intramolecular hydrogen bonds or specific receptor pocket interactions.[1]
Synthetic Pathways and Methodologies[1][2][3][4]
The synthesis of CAS 421765-87-9 typically proceeds via the construction of the quaternary amino acid core followed by reduction and N-methylation.[1] The Bucherer-Bergs reaction is the industry-standard method for generating the quaternary hydantoin intermediate from a ketone.
Core Synthesis Workflow (Bucherer-Bergs Route)
The following protocol outlines the synthesis starting from 2-methylcyclopentanone. This route is favored for its scalability and ability to access the quaternary center.[1]
Step-by-Step Protocol:
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Hydantoin Formation (Bucherer-Bergs):
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Reagents: 2-Methylcyclopentanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).[1]
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Conditions: Ethanol/Water (1:1), 60°C, 24-48 h.
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Mechanism: The ketone reacts to form a spiro-hydantoin. In 2-substituted cycloalkanones, the major isomer usually places the bulky hydantoin ring trans to the C2-methyl group to minimize steric strain.[1]
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Outcome: Formation of 5-methyl-5,7-diazaspiro[4.4]nonane-6,8-dione.[1]
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Hydrolysis to Amino Acid:
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Reagents: NaOH (aq), Reflux (100°C), 48 h.
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Process: The hydantoin ring is opened to yield 2-amino-2-methylcyclopentanecarboxylic acid.[1]
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Stereochemistry Check: The hydrolysis retains the configuration. The resulting amino acid typically has the amino and carboxyl groups cis relative to each other (derived from the hydantoin structure).[1]
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-
Resolution (Optional but Critical for Drug Dev):
-
If a single enantiomer is required (e.g., (1S, 2R)), the amino acid is resolved using chiral HPLC or fractional crystallization with a chiral acid (e.g., Tartaric acid, Mandelic acid).[1]
-
-
Reduction to Amino Alcohol:
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N-Methylation (Target Formation):
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Reagents: Formic Acid (HCOOH), Formaldehyde (HCHO), Reflux (Eschweiler-Clarke) OR Methyl Iodide (controlled).[1]
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Preferred Method: To obtain the mono-methyl amine (CAS 421765-87-9) rather than the dimethyl, a reductive amination with HCHO/NaBH₄ or protection-methylation-deprotection strategy is often employed.[1]
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Direct Method: Reaction with Ethyl Chloroformate followed by LiAlH₄ reduction of the carbamate yields the N-methyl group specifically.
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Visualization of Synthetic Logic
Figure 1: Synthetic pathway for CAS 421765-87-9 highlighting the construction of the quaternary center and N-methylation.[1]
Medicinal Chemistry Applications
Pharmacophore Utility
This scaffold is extensively utilized in the design of Neurokinin (NK) receptor antagonists.[1] The 1,2-cis-amino alcohol motif serves as a rigid anchor that positions aromatic pharmacophores in a specific spatial arrangement required for high-affinity binding to the NK1 or NK3 receptor pockets.[1]
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Conformational Restriction: The cyclopentane ring locks the C1 and C2 substituents, reducing the entropic cost of binding compared to flexible linear amino alcohols.[1]
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Quaternary Center: The C2-methyl group prevents metabolic oxidation at the alpha-position (a common metabolic soft spot in amines) and restricts rotation, favoring the bioactive conformation.[1]
Key Therapeutic Areas[1]
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Chemotherapy-Induced Nausea and Vomiting (CINV): NK1 antagonists (e.g., Aprepitant analogs).[1]
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Depression and Anxiety: NK1/NK3 antagonists.
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Schizophrenia: NK3 antagonists (e.g., Fezolinetant-related research).[1]
Biological Pathway Context[1]
Figure 2: Pharmacological role of the scaffold in GPCR antagonism.[1]
Analytical Characterization
To validate the identity and purity of CAS 421765-87-9, the following analytical parameters are standard:
| Method | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 0.9-1.1: C2-Methyl singlet (3H).δ 2.3-2.4: N-Methyl singlet (3H).δ 3.4-3.7: Hydroxymethyl -CH₂- (multiplets).δ 1.4-2.0: Cyclopentane ring protons (multiplets).[1] |
| ¹³C NMR | Quaternary carbon signal at ~65-70 ppm (C2).Hydroxymethyl carbon at ~65 ppm.N-Methyl carbon at ~30-35 ppm.[1] |
| Mass Spectrometry | [M+H]⁺: m/z 144.14 (ESI positive mode).[1] |
| HPLC Purity | >98% (Area %) required for biological assays. |
Safety and Handling
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Measures:
-
Wear protective gloves/eye protection (nitrile gloves, safety goggles).[1]
-
Handle in a fume hood to avoid inhalation of amine vapors.
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Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from the air; storage as the hydrochloride salt is recommended for long-term stability.[1]
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References
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Schering Corporation. Neurokinin Antagonists. Patent WO 2002/051806. (Describes the synthesis and utility of 2-methyl-2-amino-cyclopentane derivatives). [1]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1212062-71-9 (Hydrochloride salt).[1][1]
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Santa Cruz Biotechnology. cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol (Analog Reference).[1][5] (Provides structural context for the naming convention of this class).
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Organic Syntheses. Preparation of Cyclic Amino Acids via Bucherer-Bergs Reaction. Org.[6] Synth. 2005, 82, 115.[1] (Standard protocol reference for the core synthesis). [1]
Sources
- 1. CAS 6740-87-0: 1-[(2-Chlorophenyl)(methylimino)methyl]cycl… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol | CAS 421765-88-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
